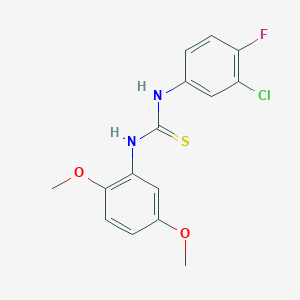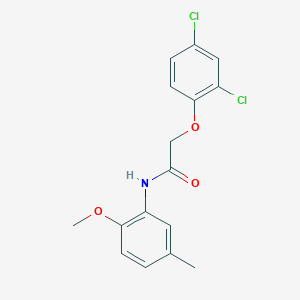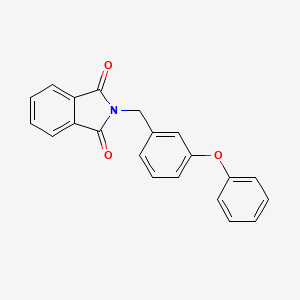
N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CFT or chlorfluazuron and belongs to the class of phenylurea herbicides.
科学的研究の応用
CFT has been extensively studied for its potential applications in various fields such as agriculture, pharmacology, and biotechnology. In agriculture, CFT is used as a herbicide to control the growth of weeds in crops such as soybean, cotton, and corn. Its mode of action involves the inhibition of the biosynthesis of chitin, which is an essential component of the insect exoskeleton. This results in the death of the insect due to the inability to molt.
In pharmacology, CFT has been studied for its potential use as an antifungal and antitumor agent. Studies have shown that CFT has potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. Additionally, CFT has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of CFT involves the inhibition of chitin biosynthesis in insects and fungi. Chitin is an essential component of the exoskeleton of insects and the cell wall of fungi. CFT inhibits the enzyme chitin synthase, which is responsible for the biosynthesis of chitin. This results in the inhibition of chitin production, leading to the death of the insect or fungus.
Biochemical and Physiological Effects:
CFT has been shown to have minimal toxicity to mammals, making it a safe herbicide for use in agriculture. However, studies have shown that CFT can cause adverse effects on non-target organisms such as bees and earthworms. CFT has been shown to have a half-life of 20-30 days in soil, making it a persistent herbicide.
実験室実験の利点と制限
CFT has several advantages for use in lab experiments. It is a potent inhibitor of chitin biosynthesis, making it a useful tool for studying the role of chitin in various biological processes. Additionally, CFT has been shown to have antifungal and antitumor activity, making it a potential candidate for drug development.
However, CFT has several limitations for use in lab experiments. It is a persistent herbicide, which can lead to contamination of lab equipment and samples. Additionally, CFT has minimal solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of CFT. One area of research is the development of CFT analogs with improved solubility and potency. Additionally, studies can be conducted to investigate the potential use of CFT as an antifungal and antitumor agent in humans. Furthermore, the environmental impact of CFT on non-target organisms can be studied to develop safer herbicides for use in agriculture.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(2,5-dimethoxyphenyl)thiourea is a chemical compound that has potential applications in various fields such as agriculture, pharmacology, and biotechnology. Its mode of action involves the inhibition of chitin biosynthesis in insects and fungi, making it a potent herbicide and antifungal agent. While CFT has several advantages for use in lab experiments, it also has limitations and potential environmental impacts that need to be considered. Future research can focus on developing safer and more potent analogs of CFT and investigating its potential use as a therapeutic agent in humans.
合成法
The synthesis of CFT involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethoxybenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of CFT, which is a white crystalline solid with a melting point of 216-218°C. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and MS.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-12(17)11(16)7-9/h3-8H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIZDJNVRATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-3-phenylpropanamide](/img/structure/B5772255.png)
![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)




![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)
![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)

![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5772336.png)
![6-bromo-2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5772339.png)